molecular formula C15H22N2O B5819296 1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperazine

1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperazine

Cat. No.: B5819296
M. Wt: 246.35 g/mol
InChI Key: ZZSHNKKOEDKKJH-FNORWQNLSA-N
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Description

1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Properties

IUPAC Name

1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-16-10-12-17(13-11-16)9-5-7-14-6-3-4-8-15(14)18-2/h3-8H,9-13H2,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSHNKKOEDKKJH-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde, 4-methylpiperazine, and propenyl derivatives.

    Condensation Reaction: The first step involves the condensation of 2-methoxybenzaldehyde with a propenyl derivative under basic conditions to form the intermediate 3-(2-methoxyphenyl)prop-2-enal.

    Reductive Amination: The intermediate is then subjected to reductive amination with 4-methylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders, inflammation, and other medical conditions.

    Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-4-methylpiperazine: Similar structure with a methoxy group at the para position.

    1-[(E)-3-(2-chlorophenyl)prop-2-enyl]-4-methylpiperazine: Similar structure with a chloro group instead of a methoxy group.

    1-[(E)-3-(2-hydroxyphenyl)prop-2-enyl]-4-methylpiperazine: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-methylpiperazine is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a prop-2-enyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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